3,6-Dimethylpicolinimidamide
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C8H11N3 |
|---|---|
Molecular Weight |
149.19 g/mol |
IUPAC Name |
3,6-dimethylpyridine-2-carboximidamide |
InChI |
InChI=1S/C8H11N3/c1-5-3-4-6(2)11-7(5)8(9)10/h3-4H,1-2H3,(H3,9,10) |
InChI Key |
HDSRGTDXCUOYDH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=C(C=C1)C)C(=N)N |
Origin of Product |
United States |
Synthetic Methodologies for 3,6 Dimethylpicolinimidamide and Its Precursors
Historical Perspectives on Imidamide Synthetic Routes
The synthesis of amidines (of which picolinimidamides are a subclass) has been a subject of study for over a century. Early methods were foundational in establishing the reactivity of nitriles and their conversion to the imidamide functional group. One of the most notable historical methods is the Pinner reaction, first reported by Adolf Pinner in the late 19th century. This reaction typically involves the treatment of a nitrile with an alcohol in the presence of an acid catalyst (like hydrogen chloride) to form an imino ether hydrochloride salt (a Pinner salt). Subsequent treatment of this intermediate with ammonia or an amine leads to the formation of the corresponding amidine.
These early routes, while effective, often required harsh reaction conditions, such as the use of strong acids and anhydrous environments. The scope was sometimes limited, and the purification of the resulting amidine salts could be challenging. Despite these limitations, the fundamental transformations established by Pinner and his contemporaries laid the essential groundwork for virtually all subsequent imidamide synthesis, including the development of methods applicable to heterocyclic systems like the picoline core.
Classical Synthetic Approaches for Picolinimidamide (B1582038) Core Structures
Classical methods for constructing the picolinimidamide core primarily rely on well-established, multi-step transformations starting from readily available pyridine (B92270) derivatives. These approaches focus on building the key functional groups onto the pyridine ring system.
The synthesis of a substituted picolinimidamide such as 3,6-dimethylpicolinimidamide classically begins with the synthesis of a suitable precursor, typically a substituted picolinonitrile or picolinamide (B142947).
A common precursor for the picolinimidamide functional group is the corresponding nitrile, in this case, 2-cyano-3,6-dimethylpyridine. The synthesis of this nitrile can be approached in several ways, often starting from 3,6-dimethylpyridine or a related derivative. One potential pathway involves the oxidation of 3,6-lutidine (3,6-dimethylpyridine) to its N-oxide, followed by cyanation.
Once the key precursor, 2-cyano-3,6-dimethylpyridine, is obtained, it can be converted to this compound. The Pinner reaction remains a cornerstone of this transformation. The nitrile is treated with an alcohol (e.g., ethanol) and dry hydrogen chloride gas to form the corresponding ethyl picolinimidate hydrochloride. This intermediate is then reacted with ammonia in an ammonolysis step to displace the ethoxy group and form the final this compound hydrochloride salt.
An alternative classical route involves the direct amination of a pre-formed amide. Starting with 3,6-dimethylpicolinamide, the amide can be converted to the imidamide through a dehydration and subsequent amination sequence, often involving reagents like phosphorus pentachloride or thionyl chloride to form a reactive intermediate before the introduction of ammonia.
The efficiency of classical picolinimidamide synthesis is highly dependent on the careful control of reaction parameters. Optimization is crucial for maximizing yield and purity while minimizing side reactions. Key parameters include temperature, solvent, reaction time, and the nature of reagents and catalysts.
For the Pinner reaction, maintaining anhydrous conditions is critical to prevent the hydrolysis of the nitrile and the imino ether intermediate back to the corresponding amide. The choice of alcohol can also influence the reaction rate and yield. Lower temperatures are typically favored during the formation of the Pinner salt to control the exothermicity of the reaction with HCl gas.
In palladium-catalyzed reactions for precursor synthesis, such as aminocarbonylation to form the amide, optimization involves screening different ligands, bases, and solvents. nih.gov The pressure of carbon monoxide and the reaction temperature are also critical variables that are fine-tuned to achieve high conversion and selectivity.
The following interactive table summarizes typical reaction parameters and observed yields for key steps in the classical synthesis of related picolinamide and picolinimidamide structures, illustrating the focus of optimization efforts.
| Reaction Step | Key Parameters | Typical Conditions | Observed Yields |
|---|---|---|---|
| Pinner Reaction (Nitrile to Imidate) | Solvent, Temperature, HCl concentration | Anhydrous Ethanol or Methanol (B129727), 0-5°C | 70-90% |
| Ammonolysis (Imidate to Imidamide) | Solvent, Ammonia concentration, Temperature | Ethanolic Ammonia, Room Temperature, 12-24h | 60-85% |
| Pd-catalyzed Aminocarbonylation (Halide to Amide) | Catalyst, Ligand, Base, CO Pressure, Temperature | Pd(OAc)₂, Xantphos, DBU, 40 bar CO, 120°C | Up to 95% |
| Amide Dehydration/Amination | Dehydrating Agent, Solvent, Temperature | POCl₃ or SOCl₂, Anhydrous Toluene, Reflux | 50-75% |
Contemporary and Advanced Synthetic Strategies
Modern synthetic chemistry has moved towards developing more efficient, sustainable, and selective methods. These advanced strategies aim to reduce waste, minimize the use of hazardous materials, and streamline synthetic pathways through the use of catalysis.
The principles of green chemistry are increasingly being applied to the synthesis of amides and related compounds, with a focus on improving sustainability. ucl.ac.ukscispace.com For a target like this compound, this involves several key considerations:
Atom Economy : Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. Catalytic methods are inherently more atom-economical than classical stoichiometric reactions.
Use of Safer Solvents : Replacing hazardous solvents like chlorinated hydrocarbons with greener alternatives. ucl.ac.uk For instance, enzymatic strategies for amide bond formation have been successfully devised using cyclopentyl methyl ether as a green and safe solvent. nih.gov
Energy Efficiency : Developing reactions that can be conducted at ambient temperature and pressure to reduce energy consumption. Electrosynthesis is an emerging technique that can drive amide formation under mild conditions, avoiding the need for high temperatures. rsc.org
Catalysis over Stoichiometric Reagents : Employing catalytic amounts of reagents instead of stoichiometric activators (like carbodiimides or acid chlorides) reduces waste generation significantly. ucl.ac.ukresearchgate.net Boric acid, for example, has been used as a simple and readily available catalyst for amide synthesis in solvent-free conditions. researchgate.net
Use of Renewable Feedstocks : While not always directly applicable to complex heterocycles, the principle encourages sourcing starting materials from renewable sources where possible.
One advanced approach is the use of enzymatic catalysis. Lipases, such as Candida antarctica lipase B (CALB), have been shown to be powerful biocatalysts for the direct amidation of carboxylic acids with amines, offering a highly efficient and green alternative to traditional methods. nih.gov Such a method could potentially be adapted for the synthesis of the 3,6-dimethylpicolinamide precursor.
A major advancement in contemporary synthesis is the use of transition-metal catalysis for direct C-H bond functionalization. This strategy allows for the modification of a core structure without the need for pre-functionalized starting materials, thus shortening synthetic routes.
The picolinamide group itself is a highly effective bidentate directing group for transition-metal-catalyzed C-H activation. chim.itnih.gov This means that a pre-formed picolinamide scaffold can be used to direct a catalyst to a specific C-H bond on another part of the molecule, allowing for selective arylation, alkylation, or amination. For example, palladium and cobalt catalysts have been extensively used with picolinamide directing groups to achieve regioselective transformations. chim.itnih.gov
While this methodology is often used to functionalize substrates attached to the picolinamide nitrogen, the underlying principle of using the pyridine nitrogen and amide oxygen to coordinate a metal catalyst is a powerful tool. In the context of synthesizing derivatives of this compound, a catalytic C-H activation approach could be envisioned to install the methyl groups onto the pyridine ring at a late stage of the synthesis, potentially offering a more convergent and efficient route compared to starting with a pre-methylated pyridine ring. The replacement of expensive noble metal catalysts (like palladium) with more abundant and environmentally friendly alternatives like cobalt is a key goal in achieving more sustainable C-H functionalization methods. chim.it
Chromatographic and Other Advanced Separation Techniques for Product Isolation
The isolation and purification of the target compound, this compound, from a crude reaction mixture is a critical step to ensure high purity for subsequent applications. Given its structure as a substituted picolinimidamide, a class of nitrogen-containing heterocyclic compounds, several chromatographic and advanced separation techniques are applicable. The choice of method depends on factors such as the scale of the synthesis, the nature of impurities, and the required final purity. This section details the principles and applications of various techniques relevant to the purification of this compound and structurally similar compounds.
Thin-Layer Chromatography (TLC)
Thin-Layer Chromatography (TLC) is a fundamental technique for the rapid and qualitative analysis of a reaction mixture. For a compound like this compound, TLC is invaluable for monitoring the progress of its synthesis, identifying the number of components in the reaction mixture, and determining the optimal solvent system for larger-scale separation by column chromatography. mdpi.comnih.govlibretexts.org
TLC plates are typically coated with a stationary phase such as silica gel or alumina. libretexts.org The separation is based on the differential partitioning of the compounds between the stationary phase and the mobile phase (eluent). For nitrogen-containing compounds like substituted pyridines, a common issue is the interaction between the basic nitrogen atoms and the acidic silica gel, which can lead to tailing or streaking of the spots. To mitigate this, a small amount of a basic modifier, such as triethylamine (TEA) or ammonia, is often added to the eluent.
Visualization of the separated spots on a TLC plate can be achieved under UV light if the compounds are UV-active, which is expected for the aromatic pyridine ring in this compound. acs.org Alternatively, chemical staining agents can be used.
Table 1: Representative TLC Systems for Analysis of Nitrogen-Containing Heterocyclic Compounds
| Stationary Phase | Mobile Phase (Eluent) | Visualization Method | Application Notes |
| Silica Gel 60 F254 | Dichloromethane:Methanol (2:1) | UV Light | Used for identifying compounds like 4-(1-Piperidinyl)pyridine. researchgate.net |
| Silica Gel | Ethyl Acetate/Hexanes (Gradient) | UV Light | Monitoring the synthesis of multi-substituted pyridines. nih.gov |
| Silica Gel | Petroleum Ether:Acetone (70:30) | UV Light, Stains (e.g., Ninhydrin for amines/amides) | Used to assess the purity of carboxamides. reddit.com |
Column Chromatography
Column chromatography is a preparative technique used to separate and purify larger quantities of compounds from a mixture. libretexts.org It operates on the same principles as TLC but on a much larger scale. libretexts.org The crude mixture is loaded onto the top of a column packed with a stationary phase, typically silica gel or alumina, and a solvent (eluent) is passed through the column to elute the components.
For basic compounds such as this compound, standard silica gel can lead to poor separation and yield loss due to strong adsorption. biotage.com To overcome this, several strategies can be employed:
Addition of a Basic Modifier: Incorporating a competing amine like triethylamine into the mobile phase can neutralize the acidic sites on the silica gel. biotage.com
Use of Amine-Functionalized Silica: This specialized stationary phase provides a more inert surface for the separation of basic compounds, often allowing for the use of less polar and more volatile solvent systems like hexane and ethyl acetate. biotage.com
Reversed-Phase Chromatography: Using a non-polar stationary phase (e.g., C18-silica) with a polar mobile phase (e.g., water/acetonitrile or water/methanol) is another effective option, particularly for polar and ionizable compounds. biotage.com
The fractions collected from the column are typically analyzed by TLC or HPLC to determine their purity before combining the pure fractions.
Table 2: Exemplary Column Chromatography Conditions for Purification of Aromatic Amines and Pyridine Derivatives
| Stationary Phase | Mobile Phase (Eluent) | Compound Class | Reference |
| Amine-functionalized Silica | Hexane/Ethyl Acetate Gradient | Basic tricyclic organic amines | biotage.com |
| Silica Gel | Dichloromethane/Methanol | Quinazolinone derivatives | uw.edu |
| C18 Reversed-Phase Silica | Water/Acetonitrile with 0.1% TEA | Organic amines | biotage.com |
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a more advanced form of liquid chromatography that uses high pressure to force the solvent through a column packed with smaller particles, leading to higher resolution and faster separation times. warwick.ac.uk HPLC can be used for both analytical and preparative purposes. warwick.ac.ukmicrocombichem.com
For the final purification of this compound to a high degree of purity (≥99%), preparative HPLC is a powerful tool. microcombichem.comlcms.cz Reversed-phase HPLC is commonly employed for the purification of polar organic compounds.
A typical preparative HPLC workflow involves:
Method Development: An analytical HPLC method is first developed to achieve baseline separation of the target compound from its impurities.
Scale-Up: The analytical method is then scaled up to a preparative column with a larger diameter and particle size.
Fraction Collection: The eluent containing the purified compound is collected in fractions.
Purity Analysis: The purity of the collected fractions is confirmed by analytical HPLC.
Table 3: General Parameters for Preparative HPLC Purification of Organic Compounds
| Parameter | Typical Specification | Purpose |
| Stationary Phase | C18-bonded Silica | For reversed-phase separation of moderately polar compounds. |
| Mobile Phase | Acetonitrile/Water or Methanol/Water (often with modifiers like formic acid or TFA) | Elution of compounds from the column. |
| Column Dimensions | 20-50 mm internal diameter; 150-250 mm length | To accommodate larger sample loads for purification. |
| Detection | UV-Vis Detector (e.g., at 254 nm) | To monitor the elution of aromatic compounds. |
| Fraction Collection | Triggered by UV signal threshold or time windows | To isolate the peak corresponding to the pure compound. |
Advanced Separation Techniques
Beyond conventional chromatography, other advanced techniques can be employed for the purification of nitrogen-containing heterocyclic compounds.
Supercritical Fluid Chromatography (SFC): SFC uses a supercritical fluid, most commonly carbon dioxide, as the mobile phase. wikipedia.org It is particularly well-suited for the separation of polar compounds, including nitrogen-containing heterocycles, and can be an alternative to normal-phase LC. mdpi.comnih.gov SFC is often faster and uses less organic solvent than HPLC, making it a "greener" purification technique. A study on the simultaneous determination of 20 nitrogen-containing heterocyclic compounds, including pyridine derivatives, demonstrated successful separation using a cyanopropyl stationary phase in under 6 minutes. mdpi.comnih.gov
Counter-Current Chromatography (CCC): CCC is a form of liquid-liquid partition chromatography that uses no solid support, thus eliminating issues of irreversible adsorption of the sample onto the stationary phase. bohrium.comnih.gov This technique is particularly advantageous for the separation of natural products like alkaloids, which share structural similarities with this compound. bohrium.comnih.govdntb.gov.uamdpi.com The separation is based on the partitioning of the solute between two immiscible liquid phases. The choice of the two-phase solvent system is crucial for a successful separation. bohrium.com
Table 4: Common Solvent Systems for Counter-Current Chromatography of Alkaloids
| Solvent System Family | Typical Composition (v/v/v/v) | Application Notes | Reference |
| Hex-EtOAc-MeOH-H₂O | Varies | One of the most frequently used systems for alkaloid separation. | bohrium.com |
| Chloroform-MeOH-H₂O | Varies | Widely used for various alkaloid classes. | bohrium.com |
| MtBE-ACN-H₂O | Varies | Commonly used in pH-zone-refining CCC for ionizable compounds. | bohrium.com |
Coordination Chemistry of 3,6 Dimethylpicolinimidamide As a Ligand
Ligand Design Principles and Chelation Properties of Picolinimidamides The structure of 3,6-dimethylpicolinimidamide, featuring a pyridine (B92270) ring linked to an imidamide group at the 2-position, suggests a strong potential for chelation. The design of such ligands is centered on the strategic placement of multiple donor atoms to facilitate the formation of stable metallacycles upon coordination to a metal ion.
Identification of Potential Donor Atoms and Coordination Modes The this compound molecule possesses three potential nitrogen donor atoms that can participate in coordination: the pyridine ring nitrogen (N_py), the imine nitrogen (N_imine), and the amine nitrogen (N_amine) of the imidamide group. This multidentate nature allows for various coordination modes.nih.govThe most probable and stable coordination would be a bidentate mode, where the ligand chelates to a metal center using the pyridine nitrogen and one of the imidamide nitrogens. This arrangement forms a stable five-membered chelate ring, a common and favored structure in coordination chemistry.mdpi.comresearchgate.net
The presence of multiple donor sites allows the ligand to act as a Lewis base, donating electron pairs to a central metal ion, which acts as a Lewis acid. wikipedia.org The specific mode of coordination can be influenced by factors such as the nature of the metal ion, its oxidation state, and the steric hindrance imposed by the methyl groups on the pyridine ring.
Table 1: Potential Donor Atoms in this compound
| Donor Atom | Type | Hybridization (approx.) | Key Feature |
|---|---|---|---|
| Pyridine Nitrogen | Tertiary Amine (Aromatic) | sp² | Forms part of the aromatic system; acts as a sigma donor. |
| Imine Nitrogen | Imine | sp² | Possesses a lone pair available for sigma donation. |
| Amine Nitrogen | Primary Amine | sp³ | Possesses a lone pair available for sigma donation. |
Ligand Field Theory and Metal-Ligand Bonding in this compound Complexes Ligand Field Theory (LFT) provides a robust framework for describing the electronic structure and bonding in coordination complexes.wikipedia.orgIt is an extension of molecular orbital theory and considers the interaction between the metal's d-orbitals and the orbitals of the ligand's donor atoms.libretexts.org
When this compound coordinates to a transition metal ion, its nitrogen donor atoms create a "ligand field" that removes the degeneracy of the metal's d-orbitals. In a hypothetical octahedral complex, where three such bidentate ligands or a combination with other ligands coordinate to the metal, the five d-orbitals split into two distinct energy levels: a lower-energy t₂g set (d_xy, d_yz, d_xz) and a higher-energy e_g set (d_z², d_x²-y²). libretexts.org
Table 2: Predicted Ligand Field Effects of this compound in an Octahedral Complex
| Interaction Type | Ligand Orbitals | Metal Orbitals | Effect on d-Orbital Energy |
|---|---|---|---|
| σ-Donation | Nitrogen lone pairs (sp², sp³) | e_g (d_z², d_x²-y²) | Raises the energy of the e_g set. |
| π-Backbonding (Acceptor) | π* (C=N, pyridine ring) | t₂g (d_xy, d_yz, d_xz) | Lowers the energy of the t₂g set, increasing Δo. |
Synthesis and Isolation of Metal Complexes The synthesis of coordination compounds with N-donor ligands like this compound generally involves the direct reaction of the ligand with a suitable metal salt in an appropriate solvent.nitrkl.ac.inThe choice of solvent is crucial and depends on the solubility of both the ligand and the metal salt. Alcohols, such as methanol (B129727) or ethanol, are commonly used.jscimedcentral.com
Complexation with Main Group Metal Ions While less common than with transition metals, main group metals can also form stable coordination complexes, particularly with chelating ligands.mdpi.comFor instance, ions like Mg(II) or Ca(II) can coordinate with N-donor ligands.nih.govThe synthesis would follow a similar procedure: reacting the ligand with a main group metal salt. Due to the typically weaker interactions, the choice of counter-ion and solvent can be more critical in isolating a stable, solid product.
Table 3: General Synthetic Parameters for Metal Complexation
| Parameter | Typical Condition | Purpose |
|---|---|---|
| Metal Salt | Chlorides, Nitrates, Sulfates, Perchlorates | Provides the metal ion (Lewis acid). |
| Ligand | This compound | Acts as the electron donor (Lewis base). |
| Solvent | Methanol, Ethanol, Acetonitrile, Water | To dissolve reactants and facilitate the reaction. |
| Temperature | Room Temperature to Reflux | To provide activation energy for the reaction. |
| Isolation Method | Precipitation, Slow Evaporation, Recrystallization | To obtain the pure, solid complex. |
Structural Characterization of Coordination Compounds Once a complex is synthesized and isolated, a suite of analytical techniques is employed to determine its structure, composition, and properties.ijarst.inmdpi.comThese methods provide a comprehensive picture of the coordination environment around the metal center.
X-ray Crystallography : This is the most definitive method for determining the solid-state structure of a crystalline compound. libretexts.org It provides precise information on bond lengths, bond angles, coordination geometry (e.g., octahedral, square planar), and intermolecular interactions. rsc.org
Infrared (IR) Spectroscopy : IR spectroscopy is used to confirm the coordination of the ligand to the metal. Shifts in the vibrational frequencies of the ligand's functional groups, such as the C=N and N-H stretching bands, upon complexation are indicative of bonding. ijarst.in
UV-Visible Spectroscopy : This technique provides information about the electronic transitions within the complex. For transition metal complexes, it is particularly useful for observing d-d transitions, the energies of which are directly related to the ligand field splitting parameter (Δo). solubilityofthings.com
Nuclear Magnetic Resonance (NMR) Spectroscopy : For diamagnetic complexes, ¹H and ¹³C NMR spectroscopy can confirm the ligand's coordination in solution. Changes in the chemical shifts of the ligand's protons and carbons upon binding to the metal provide evidence of complex formation. libretexts.orgacs.org
Mass Spectrometry (MS) : MS is used to determine the mass-to-charge ratio of the complex, which helps to confirm its molecular weight and composition. solubilityofthings.com
Elemental Analysis : This technique determines the percentage composition of elements (C, H, N) in the complex, allowing for the verification of its empirical formula. researchgate.net
Table 4: Summary of Characterization Techniques
| Technique | Information Obtained |
|---|---|
| X-ray Crystallography | 3D molecular structure, bond lengths/angles, coordination geometry. |
| IR Spectroscopy | Confirmation of ligand coordination via vibrational frequency shifts. |
| UV-Visible Spectroscopy | Electronic transitions, ligand field splitting energy (Δo). |
| NMR Spectroscopy | Structure in solution for diamagnetic complexes. |
| Mass Spectrometry | Molecular weight and formula confirmation. |
| Elemental Analysis | Empirical formula and purity. |
The provided outline requires detailed, scientifically accurate information, including research findings and data tables, which are not present in the public domain for this particular compound. Writing an article on this topic would necessitate fabricating data, which would be scientifically unsound.
Information is available for structurally related but distinct ligands, such as picolinamide (B142947) or picolinic acid. However, the functional group of an imidamide is significantly different from an amide or a carboxylic acid, leading to distinct coordination behavior. Extrapolating from these related compounds would not provide accurate information solely focused on this compound and would therefore violate the specific constraints of the request.
Therefore, it is not possible to generate the requested article in a scientifically accurate and thorough manner.
Catalytic Applications of 3,6 Dimethylpicolinimidamide Complexes
Role of Picolinimidamide (B1582038) Ligands in Modern Catalysis
Picolinamide (B142947) and its derivatives are a significant class of bidentate nitrogenous ligands that play a crucial role in homogeneous catalysis. Their ability to form stable complexes with various transition metals is central to their function. The coordination of these ligands to a metal center can modify its electronic properties and steric environment, thereby influencing the activation energy of elementary steps within a catalytic cycle. This modulation of the metal's reactivity can lead to enhanced catalytic efficiency, broader substrate scope, and improved selectivity in a wide range of chemical transformations.
The design of picolinamide-based ligands is a key aspect of developing new catalytic systems. By altering the substituents on the pyridine (B92270) ring or the amide nitrogen, researchers can tailor the ligand's properties to suit a specific substrate and reaction type. For instance, the introduction of electron-donating or electron-withdrawing groups can impact the electron density at the metal center, which is a critical factor in processes like oxidative addition and reductive elimination in cross-coupling reactions. Similarly, the steric bulk of the ligand can facilitate certain reaction steps and suppress undesirable side reactions. The versatility of the picolinamide scaffold has made it a "privileged" ligand class in the development of highly active and selective catalysts.
Homogeneous Catalysis Mediated by 3,6-Dimethylpicolinimidamide Complexes
While direct research on this compound complexes is limited, the catalytic behavior of structurally related picolinamide complexes provides a strong indication of their potential in homogeneous catalysis.
Oxidation Reactions
Currently, there is a lack of specific research detailing the use of this compound or closely related picolinamide complexes in catalytic oxidation reactions within the reviewed literature.
Reduction Reactions
Specific applications of this compound complexes in catalytic reduction reactions have not been prominently reported in the available scientific literature.
Cross-Coupling Reactions and C-H Activation
Complexes of picolinamide derivatives have shown significant promise in palladium- and copper-catalyzed cross-coupling and C-H activation reactions. These reactions are fundamental in synthetic organic chemistry for the formation of carbon-carbon and carbon-heteroatom bonds.
Picolinamide-directed C-H functionalization has emerged as a powerful strategy for the synthesis of complex organic molecules. For instance, palladium-catalyzed picolinamide-directed sequential C-H functionalization reactions have been utilized in the synthesis of phenanthridines from readily available benzylamine (B48309) and aryl iodide precursors researchgate.netpsu.edu. In this approach, the ortho-C–H bond of a benzylpicolinamide is first arylated with an aryl iodide, followed by an intramolecular dehydrogenative C-H amination to form the cyclized product researchgate.netpsu.edu.
Furthermore, picolinamide ligands have been successfully employed in copper-catalyzed aryl ether formation. The substituents on the picolinamide ligand play a crucial role in determining the redox properties of the copper center and, consequently, its catalytic efficacy. A fluorine-substituted picolinamide ligand, for example, has demonstrated good results in the synthesis of a wide range of aryl ethers from aryl iodides and even sterically hindered phenols nih.gov.
In the realm of nickel-catalyzed reactions, a novel picolinamide NN2 pincer ligand has been developed for the reductive cross-coupling of (hetero)aryl bromides with cyclopropyl (B3062369) bromide, yielding valuable arylcyclopropanes in good to excellent yields researchgate.net. This method is tolerant of a broad range of functional groups, highlighting the practical utility of picolinamide-based ligands in constructing complex molecular architectures researchgate.net.
| Metal | Reaction Type | Substrates | Ligand Type | Key Findings |
| Palladium | C-H Arylation/Amination | Benzylpicolinamides, Aryl iodides | Picolinamide | Sequential C-H functionalization for phenanthridine (B189435) synthesis. researchgate.netpsu.edu |
| Copper | Aryl Ether Formation | Aryl iodides, Phenols | Fluorine-substituted picolinamide | Effective for the synthesis of a wide range of aryl ethers, including from bulky phenols. nih.gov |
| Nickel | Reductive Cross-Coupling | (Hetero)aryl bromides, Cyclopropyl bromide | Picolinamide NN2 pincer ligand | Efficient synthesis of arylcyclopropanes with good functional group tolerance. researchgate.net |
Polymerization Catalysis
While the direct application of this compound complexes in polymerization catalysis is not well-documented, related transition metal complexes with amidinate and other N,N'-chelating anionic ligands have been extensively studied in this field. These complexes have shown activity in the coordination polymerization of olefins, as well as in the stereoregular polymerization of styrene (B11656) and conjugated dienes. More recently, their application has extended to the controlled ring-opening polymerization of lactones and lactides researchgate.net. The versatility of the amidinate ligand scaffold, which is structurally related to picolinimidamide, allows for easy modification of its steric and electronic properties, which in turn influences the catalytic performance in polymerization reactions researchgate.net.
Heterogeneous Catalysis
Based on the available literature, there are no specific reports on the application of this compound complexes in heterogeneous catalysis. The research focus for picolinamide and picolinimidamide ligands has predominantly been in the area of homogeneous catalysis.
Information regarding the catalytic applications of the chemical compound “this compound” is not available in the currently accessible scientific literature.
The provided search results discuss catalytic applications of other nitrogen-containing ligands and general principles of catalyst design and mechanistic studies, but none specifically mention or provide data related to this compound. Therefore, the following sections, as requested, cannot be addressed with factual information:
Mechanistic Investigations of Catalytic Cycles
Computational Elucidation of Transition States
Without any foundational research on the catalytic activity of this specific compound, any attempt to generate the requested article would be speculative and would not adhere to the principles of scientific accuracy.
Research Findings on "this compound" in Advanced Materials Science Applications Could Not Be Substantiated
Following a comprehensive search of publicly available scientific literature and chemical databases, no specific research or data could be found regarding the chemical compound “this compound” in the context of the requested advanced materials science applications. Extensive queries aimed at uncovering its use in functional materials—including coordination polymers, metal-organic frameworks (MOFs), sensors, and optical or electronic materials—yielded no relevant results.
Similarly, investigations into the integration of this compound into thin films and nanomaterials, or studies elucidating its structure-property relationships in materials science, did not provide any specific findings related to this compound.
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Therefore, the generation of an article focusing solely on the advanced materials science applications of “this compound” is not possible at this time due to the lack of foundational research on the topic.
No Publicly Available Research Found for this compound
The inquiry requested a thorough and scientifically accurate article structured around a detailed outline, including the rational design of derivatives, the impact of substituent effects, comparative studies with related compounds, and future research directions. However, the foundational information required to construct such an article—such as published synthesis methods, characterization data, or investigations into its chemical properties—does not appear to be available in the public domain.
Searches for this specific compound, as well as for closely related analogues based on the 3,6-dimethylpyridine (3,6-lutidine) scaffold, did not yield any relevant results. This suggests that this compound may be a novel compound that has not yet been synthesized or has not been the subject of published scientific research.
Without any existing data, any attempt to create the requested content would be speculative and would not meet the requirements for a scientifically accurate and informative article. Therefore, the sections on:
Synthesis and Investigation of Derivatives and Analogues of 3,6 Dimethylpicolinimidamide
Future Directions in Analog Library Design and High-Throughput Synthesis
cannot be developed. Further, no data tables or detailed research findings can be provided as no underlying research is available.
Should research on 3,6-Dimethylpicolinimidamide be published in the future, it would be possible to revisit this topic and generate the requested content.
Emerging Research Themes and Future Directions for 3,6 Dimethylpicolinimidamide
Advances in Computational Methods for Predictive Design
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Q & A
Basic Research Questions
Q. What are the optimal reaction conditions for synthesizing 3,6-Dimethylpicolinimidamide with high yield and purity?
- Methodological Answer: Systematic optimization involves varying parameters such as temperature (e.g., 60–120°C), solvent polarity (e.g., ethanol vs. DMF), and stoichiometry of reagents (e.g., 1:1 to 1:3 molar ratios). Use TLC or HPLC to monitor reaction progress and characterize products via -NMR and mass spectrometry. Compare yields under different conditions to identify trends .
Q. Which spectroscopic techniques are most reliable for characterizing this compound and its intermediates?
- Methodological Answer: Prioritize - and -NMR for structural confirmation, focusing on aromatic proton shifts (6.5–8.5 ppm) and imidamide functional groups. Supplement with FT-IR (C=N stretch ~1650 cm) and high-resolution mass spectrometry (HRMS) for molecular ion validation. Cross-reference spectral data with computational predictions (e.g., DFT) to resolve ambiguities .
Q. How can researchers mitigate impurities arising from side reactions during the synthesis of this compound?
- Methodological Answer: Employ gradient elution in column chromatography to separate byproducts. Use LC-MS to identify impurity structures and adjust reaction conditions (e.g., inert atmosphere, controlled pH) to suppress undesired pathways. Document purification steps (e.g., recrystallization solvents) in detail for reproducibility .
Advanced Research Questions
Q. What computational strategies can predict the reactivity of this compound in catalytic applications?
- Methodological Answer: Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G**) can model electron density distribution and frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. Compare activation energies of proposed reaction pathways (e.g., ligand substitution in metal complexes) with experimental kinetic data .
Q. How can contradictory data on the stability of this compound under acidic conditions be resolved?
- Methodological Answer: Replicate conflicting studies under standardized conditions (e.g., 1M HCl, 25°C) and analyze degradation products via GC-MS. Perform pH-dependent stability assays with UV-Vis spectroscopy to track decomposition kinetics. Use multivariate analysis to identify critical variables (e.g., trace metal contaminants) affecting reproducibility .
Q. What experimental designs are suitable for studying the ligand properties of this compound in transition-metal complexes?
- Methodological Answer: Design titration experiments with UV-Vis or fluorescence spectroscopy to determine binding constants () for metal ions (e.g., Cu, Pd). Pair with X-ray crystallography to resolve coordination geometries. Compare experimental results with computational docking simulations to validate mechanistic hypotheses .
Q. How can researchers integrate this compound into multi-step synthetic pathways while maintaining functional group compatibility?
- Methodological Answer: Conduct orthogonal protection/deprotection studies (e.g., using Boc or Fmoc groups) to assess compatibility with common reagents. Screen coupling reactions (e.g., Suzuki-Miyaura) under varying catalytic systems (e.g., Pd/C vs. Pd(OAc)) and document side reactions. Use DOE (Design of Experiments) software to optimize sequential reaction conditions .
Methodological Frameworks for Research Design
- Formulating Research Questions: Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to ensure questions address gaps in ligand design or catalytic mechanisms .
- Literature Review: Use databases like SciFinder and Reaxys to prioritize peer-reviewed studies over patents. Critically evaluate conflicting data by comparing experimental conditions and analytical methods .
- Data Analysis: Employ statistical tools (e.g., ANOVA for yield comparisons, PCA for spectral data) to differentiate experimental noise from significant trends .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
